5-hydrazinyl-1,4-dimethyl-1H-pyrazole
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Overview
Description
5-Hydrazinyl-1,4-dimethyl-1H-pyrazole: is a heterocyclic compound featuring a pyrazole ring substituted with hydrazinyl and methyl groups Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydrazinyl-1,4-dimethyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,4-dimethyl-3-pyrazolin-5-one with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:
Starting Materials: 1,4-dimethyl-3-pyrazolin-5-one and hydrazine hydrate.
Reaction Conditions: Reflux in ethanol or another suitable solvent.
Procedure: The mixture is heated under reflux for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Continuous Flow Reactor: Utilizes a tubular reactor where reactants are continuously fed and products are continuously removed.
Optimization: Reaction parameters such as temperature, pressure, and flow rates are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Hydrazinyl-1,4-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrazole ring, particularly at the 3- and 5-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation Products: Azides, nitroso compounds.
Reduction Products: Hydrazones, amines.
Substitution Products: Alkylated or acylated pyrazoles.
Scientific Research Applications
5-Hydrazinyl-1,4-dimethyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 5-hydrazinyl-1,4-dimethyl-1H-pyrazole involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition of enzyme activity or modulation of signaling pathways. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethyl-3-pyrazolin-5-one: A precursor in the synthesis of 5-hydrazinyl-1,4-dimethyl-1H-pyrazole.
5-Hydrazinyl-1-methyl-1H-pyrazole: Similar structure but with one less methyl group.
5-Hydrazinyl-3-methyl-1H-pyrazole: Similar structure but with a different substitution pattern.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydrazinyl and methyl groups enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
(2,4-dimethylpyrazol-3-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-4-3-7-9(2)5(4)8-6/h3,8H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFIJSWFUHRZGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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